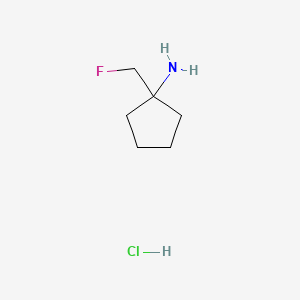

1-(fluoromethyl)cyclopentan-1-amine hydrochloride

Description

1-(Fluoromethyl)cyclopentan-1-amine hydrochloride is a cyclopentane-based amine derivative featuring a fluoromethyl substituent on the cyclopentane ring. Fluorinated cyclopentylamines are commonly employed in medicinal chemistry as building blocks for drug discovery due to their ability to modulate pharmacokinetic profiles, such as metabolic stability and membrane permeability. The fluorine atom in the fluoromethyl group enhances electronegativity and may influence receptor binding interactions, making it valuable in targeting neurological or metabolic pathways .

Properties

IUPAC Name |

1-(fluoromethyl)cyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c7-5-6(8)3-1-2-4-6;/h1-5,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDIICSLPSEWSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CF)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.62 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(fluoromethyl)cyclopentan-1-amine hydrochloride typically involves the fluorination of cyclopentanone followed by reductive amination. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and reducing agents like sodium borohydride (NaBH4). The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 1-(fluoromethyl)cyclopentan-1-amine hydrochloride may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(fluoromethyl)cyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, and substituted cyclopentanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(fluoromethyl)cyclopentan-1-amine hydrochloride has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(fluoromethyl)cyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(fluoromethyl)cyclopentan-1-amine hydrochloride with structurally related compounds, focusing on molecular features, physicochemical properties, and applications:

Key Observations:

Substituent Effects: Fluorine count and position significantly alter properties. The fluorophenyl derivative (C₁₁H₁₅ClFN) introduces aromaticity, which may enhance π-π stacking interactions in receptor binding .

Cyclobutane-based analogs (e.g., 3,3-difluoro-1-methylcyclobutan-1-amine hydrochloride) exhibit smaller ring systems, which could reduce steric hindrance in drug-target interactions .

Functional Group Variations :

- The trifluoromethyl-oxadiazole compound (C₈H₁₁ClF₃N₃O) combines electron-withdrawing groups, likely enhancing binding affinity in enzyme inhibition .

- Stereoisomerism in (1R,3S)-3-fluorocyclopentan-1-amine hydrochloride highlights the importance of spatial arrangement in pharmacological activity .

Salt Forms :

- Dihydrochloride salts (e.g., C₆H₁₅Cl₂N₂) improve aqueous solubility, advantageous for formulation but may require adjusted dosing .

Limitations in Available Data:

- Biological activity data (e.g., IC₅₀, toxicity) are absent in the provided evidence, limiting direct pharmacological comparisons.

Biological Activity

1-(Fluoromethyl)cyclopentan-1-amine hydrochloride is a fluorinated cyclic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by a cyclopentane ring with a fluoromethyl substituent, influences its interaction with various biological targets, particularly within the central nervous system (CNS). This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent studies.

Structural Characteristics

The structural features of 1-(fluoromethyl)cyclopentan-1-amine hydrochloride include:

- Cyclopentane Ring : Provides a rigid framework that can facilitate specific interactions with biological targets.

- Fluoromethyl Group : Enhances lipophilicity and metabolic stability, potentially increasing bioavailability and binding affinity to receptors.

The biological activity of 1-(fluoromethyl)cyclopentan-1-amine hydrochloride primarily involves modulation of neurotransmitter systems. The fluoromethyl group may enhance the compound's ability to interact with neurotransmitter receptors such as serotonin and dopamine receptors. This interaction can lead to alterations in mood, cognition, and various neurological functions.

Table 1: Comparison of Similar Compounds

| Compound | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-(Fluoromethyl)cyclopentan-1-amine HCl | Cyclopentane ring + fluoromethyl group | Modulates neurotransmitter systems | Enhanced binding affinity |

| (1S,3R)-3-(Trifluoromethyl)cyclopentan-1-amine HCl | Cyclopentane ring + trifluoromethyl group | Neurotransmitter modulation | Significant CNS activity |

| Cyclopentylamine | Cyclopentane ring + amine only | Limited pharmacological activity | No fluorinated substituents |

Biological Activity Studies

Recent studies have demonstrated the compound's significant biological activity:

- Neurotransmitter Modulation : Research indicates that 1-(fluoromethyl)cyclopentan-1-amine hydrochloride acts as a modulator for serotonin and dopamine receptors. This modulation is crucial for developing treatments for mood disorders and other neurological conditions.

- In Vitro Studies : In vitro assays have shown that the compound exhibits selective inhibition of certain kinases involved in cellular signaling pathways. For instance, IC50 values against specific targets were documented, indicating its potential as a therapeutic agent.

Case Study: Neuropharmacological Effects

A study conducted on animal models assessed the neuropharmacological effects of 1-(fluoromethyl)cyclopentan-1-amine hydrochloride. The findings revealed:

- Dosing Regimen : Administration of varying doses (0.5 mg/kg to 5 mg/kg) indicated dose-dependent effects on locomotor activity and anxiety-like behaviors.

- Behavioral Assessments : Behavioral tests such as the open field test and elevated plus maze demonstrated significant anxiolytic effects at optimal doses.

Pharmacokinetics

The pharmacokinetic profile of 1-(fluoromethyl)cyclopentan-1-amine hydrochloride suggests good oral bioavailability due to its lipophilic nature. Studies indicate that the compound is rapidly absorbed and metabolized, with a half-life conducive to therapeutic dosing regimens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.